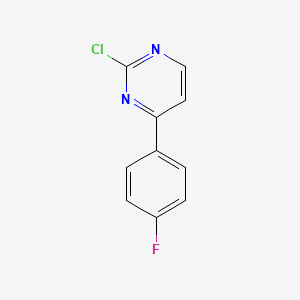

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine is a pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. These compounds are significant in medicinal and pharmaceutical applications due to their diverse biological activities. The specific compound has been studied for its crystal structure and potential interactions in the context of drug design and development .

Synthesis Analysis

Synthesis of pyrimidine derivatives often involves selective substitution reactions. For instance, the synthesis of various pyrimidyl chalcogen compounds, including those with a chloro and fluoro-phenyl group, has been achieved by substituting chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic chalcogenide anions . Another synthesis method for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, involves nucleophilic substitution and coupling reactions starting from 2,4,6-trichloropyrimidine . These methods highlight the versatility of pyrimidine chemistry in generating compounds with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been confirmed by single-crystal X-ray diffraction studies. For example, a related compound crystallizes in the monoclinic space group with specific cell parameters and exhibits weak but significant intermolecular interactions, such as C–H···O, C–H···N, C–F···π, and π–π interactions, which contribute to the stability of the crystal packing . The crystal structure of another related compound, 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine, has been determined, showing close molecular packing in layers .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be exploited to synthesize a variety of compounds. For instance, the electrophilic nature of 2,4-dichloropyrimidine allows for the preparation of arylchalcogenyl pyrimidine compounds by substituting chlorine with aryl anions . Additionally, the synthesis of 4-chloro-6-substituted phenyl pyrimidines has been achieved through traditional heating or microwave assistance, demonstrating the influence of substituents on the reaction outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and intermolecular interactions. The crystal packing stability and the role of specific atoms in these interactions have been investigated through Hirshfeld surface analysis and quantum chemical calculations . For example, the neutral chlorine in the molecule does not participate in intermolecular interactions, whereas the fluorine atom actively engages in such interactions . The HOMO and LUMO energy calculations indicate charge transfer within the molecule, which is important for understanding the electronic properties and reactivity of these compounds .

Aplicaciones Científicas De Investigación

Pharmacophore Design for Kinase Inhibitors

2-Chloro-4-(4-fluoro-phenyl)-pyrimidine derivatives have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a significant role in inflammatory processes. These compounds are designed to mimic the binding of ATP in the kinase pocket, with modifications at the pyrimidine ring enhancing inhibitory activity and selectivity for p38 MAP kinase over other kinases. This selectivity is crucial for the development of anti-inflammatory drugs with reduced side effects (Scior et al., 2011).

Role in Cancer Treatment

The fluorinated pyrimidines, closely related to this compound, such as 5-Fluorouracil (5-FU), have been extensively reviewed for their contributions to cancer treatment. These compounds disrupt DNA and RNA synthesis, acting as potent agents against a variety of solid tumors. The review by Gmeiner (2020) discusses the synthesis, mechanisms of action, and the role of fluorinated pyrimidines in personalized medicine, highlighting their significance in over 2 million cancer treatments annually (Gmeiner, 2020).

Anticancer Pyrimidines in Fused Scaffolds

Pyrimidine-based scaffolds, including those related to this compound, exhibit notable anticancer activities. These compounds have been documented to engage with various biological targets, indicating their potential to interact with diverse enzymes, receptors, and signaling pathways. This highlights the versatility of pyrimidine derivatives in cancer therapy and their potential as future drug candidates (Kaur et al., 2014).

Optoelectronic Material Development

Pyrimidine derivatives, including those containing the 2-Chloro-4-(4-fluoro-phenyl) moiety, have been explored for their applications in optoelectronics. These compounds are integrated into materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. The incorporation of pyrimidine and fluorinated phenyl groups into conjugated systems significantly enhances the luminescent and electroluminescent properties of these materials, demonstrating the wide-ranging utility of this chemical scaffold in creating novel optoelectronic materials (Lipunova et al., 2018).

Safety and Hazards

Mecanismo De Acción

- The compound’s primary targets are not explicitly documented in the available literature. However, we can explore related compounds to gain insights. For instance, 2-Chloro-4-fluorophenol (a structurally similar compound) has been used in the enzymatic production of fluorocatechols . It’s essential to note that specific targets may vary based on the context and application.

Target of Action

Propiedades

IUPAC Name |

2-chloro-4-(4-fluorophenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAWQNEBOGYLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346204 |

Source

|

| Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85979-59-5 |

Source

|

| Record name | 2-Chloro-4-(4-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)